
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a central propane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione typically involves the Friedel-Crafts alkylation reaction. This method uses benzyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_5)_2\text{CH}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts such as zeolites or ionic liquids can also enhance the yield and selectivity of the reaction.
化学反应分析
Types of Reactions
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of diphenylmethanol.
Substitution: Formation of halogenated derivatives such as bromodiphenylmethane.
科学研究应用
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of dyes and fragrances.
作用机制
The mechanism by which 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation.
相似化合物的比较
Similar Compounds
Desoxypipradrol: A compound with a similar diphenylmethyl structure, known for its stimulant properties.
Diphenylmethane: A simpler analog with two phenyl groups attached to a methane backbone.
Benzhydrol: A related compound with a hydroxyl group attached to the diphenylmethyl structure.
Uniqueness
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is unique due to its specific arrangement of phenyl groups and the presence of the propane-1,3-dione backbone
属性
CAS 编号 |
60999-93-1 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-benzhydryl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)26(28(30)24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H |
InChI 键 |
YYGINSMDGINXJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



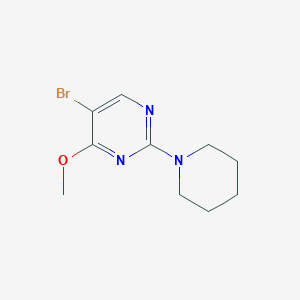
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
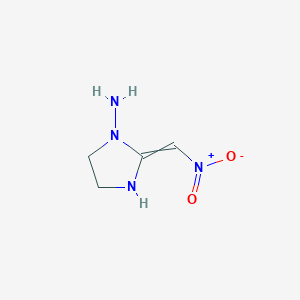

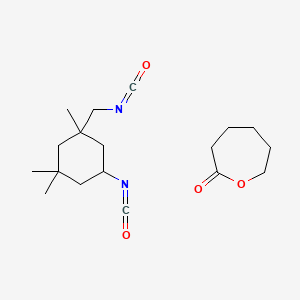
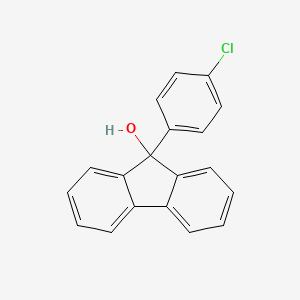
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)


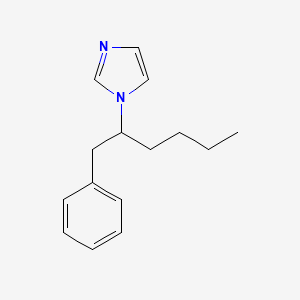
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

